2-Methyltetradecane

Description

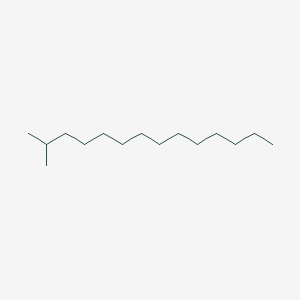

Structure

3D Structure

Properties

IUPAC Name |

2-methyltetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVMKLCGXIYSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873240 | |

| Record name | 2-Methyltetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor; [Chevron Phillips MSDS] | |

| Record name | Alkanes, C13-16-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C13-16 Isoparaffin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopentadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

261.00 to 262.00 °C. @ 760.00 mm Hg | |

| Record name | Isopentadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1560-95-8, 68551-20-2 | |

| Record name | 2-Methyltetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetradecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C13-16 Isoparaffin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C13-16-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyltetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkanes, C13-16-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTETRADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V30XLA02Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopentadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-8.3 °C | |

| Record name | Isopentadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Synthesis and Mechanisms of 2-Methyltetradecane

[1]

Executive Summary & Chemical Identity

2-Methyltetradecane (CAS: 1560-95-8) is a branched alkane (isopentadecane) critical in chemical ecology and analytical standardization.[1][2] Unlike linear alkanes, the C2-methyl branching introduces steric bulk that significantly lowers the melting point (approx. -8.3°C) while maintaining high lipophilicity (LogP ~8.1).[1][2]

Relevance in R&D:

-

Biomarker & Pheromone Research: Identified in the preputial gland secretions of rodents (e.g., Bandicota indica) and cuticular hydrocarbons of insects, serving as a model for non-polar semiochemical signaling.[1]

-

Phase Change Materials (PCMs): Its narrow liquid range and thermal stability make it a candidate for specific thermal energy storage applications.[1][2]

-

Chromatographic Standard: Used to calculate Kovats Retention Indices (RI) for branched hydrocarbons in complex matrices like essential oils (Capsicum spp.).[1][2]

| Property | Value | Note |

| Molecular Formula | Saturated, branched alkane | |

| Molecular Weight | 212.42 g/mol | |

| Boiling Point | 261–262°C | @ 760 mmHg |

| Density | 0.762 g/mL | @ 20°C |

| Flash Point | ~105°C | High thermal stability |

Strategic Retrosynthesis

To synthesize 2-Methyltetradecane with high purity, we must avoid the statistical mixtures common in radical halogenation. We employ a convergent strategy , disconnecting the molecule at the

Retrosynthetic Analysis Diagram[1]

Figure 1: Retrosynthetic map showing the two primary pathways: Organometallic Coupling (A) and Grignard Addition/Deoxygenation (B).[1]

Method A: The Kochi-Grignard Coupling (Precision Route)

Mechanism: Copper-catalyzed cross-coupling of alkyl Grignard reagents with alkyl halides.[1][2]

Standard Grignard coupling (

Protocol Design

-

Electrophile: 1-Bromododecane (

).[1][2] -

Nucleophile: Isopropylmagnesium chloride (

, 2.0M in THF).[1][2] -

Catalyst:

(0.1M in THF).[1][2]

Step-by-Step Methodology

-

Catalyst Preparation: Dissolve anhydrous

(0.85 g) and -

Reaction Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon. Add 1-Bromododecane (24.9 g, 100 mmol) and 50 mL anhydrous THF.

-

Catalyst Addition: Add 30 mL of the prepared catalyst solution (3 mol%). Cool the mixture to -10°C.

-

Grignard Addition: Add Isopropylmagnesium chloride (2.0M in THF, 60 mL, 120 mmol) dropwise over 45 minutes. Critical: Maintain temp < 0°C to prevent halogen-metal exchange side reactions.[1][2]

-

Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Quench with saturated

(aq).[1][2][3] Extract with hexanes (3 x 50 mL). -

Purification: Wash organics with brine, dry over

, and concentrate. Purify via fractional distillation under reduced pressure (bp ~130°C @ 10 mmHg) to separate from any homocoupled byproducts (dodecane or tetracosane).[1][2]

Why this works: The copper catalyst forms an organocuprate intermediate that reacts faster with the primary bromide than the Grignard reagent alone, suppressing side reactions.[1]

Method B: Grignard Addition & Deoxygenation (Robust Route)

Mechanism: Nucleophilic addition to a ketone followed by dehydration and catalytic hydrogenation.[1][2] This method is often preferred in pharmaceutical settings because it relies on thermodynamically stable intermediates and avoids the handling of sensitive organocuprates.[1][2]

Reaction Pathway Diagram[1][3][5][6]

Figure 2: Stepwise synthesis via tertiary alcohol intermediate.

Step-by-Step Methodology

Phase 1: Formation of 2-Methyltetradecan-2-ol

-

Grignard Formation: React 1-Bromododecane (24.9 g, 100 mmol) with Mg turnings (2.6 g, 110 mmol) in 100 mL anhydrous ether to form Dodecylmagnesium bromide. Initiate with an iodine crystal if necessary.[1][2]

-

Addition: Cool to 0°C. Add dry Acetone (7.0 g, 120 mmol) dropwise. The steric bulk of the dodecyl chain is minimal at the reaction site, ensuring quantitative addition.[1]

-

Quench: Pour into ice-cold dilute

. Isolate the tertiary alcohol.

Phase 2: Deoxygenation

-

Dehydration: Reflux the crude alcohol in toluene with a catalytic amount of p-Toluenesulfonic acid (pTSA) in a Dean-Stark apparatus to remove water.[1][2] This yields a mixture of 2-methyltetradec-1-ene and 2-methyltetradec-2-ene.[1][2]

-

Hydrogenation: Dissolve the alkene mixture in Ethanol. Add 10% Pd/C (5 wt%).[1][2] Stir under

balloon (1 atm) for 4 hours. -

Validation: Filter through Celite. The resulting alkane requires minimal purification beyond solvent removal, as the hydrogenation of the steric isomers yields the single target product: 2-Methyltetradecane.[1]

Quality Control & Characterization

For drug development applications, purity must be validated against potential isomers (e.g., n-pentadecane).[1][2]

| Technique | Expected Signal (Diagnostic) |

| GC-MS | Molecular ion |

| 1H NMR | |

| 13C NMR | Distinct signal for the methine carbon ( |

| RI (Kovats) | ~1465 on non-polar columns (e.g., DB-5).[1][2] Matches literature values for Capsicum volatiles. |

Safety & Handling

-

Flammability: 2-Methyltetradecane is combustible.[1][2] All Grignard reactions involve highly flammable solvents (Ether/THF).[1][2]

-

Reactivity:

is hygroscopic and corrosive.[1][2] Handle in a glovebox or under positive Argon pressure.[1][2] -

Toxicology: While generally considered low toxicity (alkane), it is a skin irritant.[1][2] Its presence in biological membranes suggests high lipophilicity; avoid prolonged exposure.[1][2]

References

-

Synthesis of Alkyl Bromides: Ruhoff, J. R.; Burnett, R. E.; n-Dodecyl Bromide.[1][2] Org.[1][2][4][5] Synth.1935 , 15, 24. Link[1][2]

-

Kochi Coupling Mechanism: Tamura, M.; Kochi, J. Synthesis of Complex Organic Molecules by Coupling of Grignard Reagents with Alkyl Halides. J. Am. Chem. Soc.[1][2][4]1971 , 93, 1483–1485.[1][2] Link[1][2]

-

Biological Occurrence: Garruti, D. S., et al. Volatile profile and sensory quality of new varieties of Capsicum chinense pepper. Ciênc. Tecnol. Aliment.2013 , 33, 102-108.[1][2] Link

-

Pheromone Identification: Kannan, S.; Archunan, G. Identification of GABAβ Receptor Protein and Farnesol in the Preputial Gland of Bandicoot Rat. Advances in Zoology and Botany2016 , 4, 25-32.[1][2] Link

-

Chemical Properties: PubChem Compound Summary for CID 15268, 2-Methyltetradecane. Link[1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Methyltetradecane | C15H32 | CID 15268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. digital.csic.es [digital.csic.es]

- 4. Strategies for Innovation in Multicomponent Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-methyl tetradecane, 1560-95-8 [thegoodscentscompany.com]

Technical Guide: Natural Sources and Biogenic Profiling of 2-Methyltetradecane

Executive Summary

2-Methyltetradecane (C₁₅H₃₂, CAS: 1560-95-8), often referred to as iso-pentadecane, is a branched-chain alkane (iso-alkane) found in the epicuticular waxes and volatile fractions of specific plant taxa. Unlike ubiquitous n-alkanes that serve primarily as moisture barriers, branched alkanes like 2-methyltetradecane often function as specific chemotaxonomic markers and possess distinct lipophilic properties that influence membrane permeability and insect-plant signaling.

This guide provides a definitive technical analysis of 2-methyltetradecane, detailing its biosynthetic origin from amino acid precursors, identifying high-yield botanical sources (notably Capsicum species), and outlining rigorous extraction and analytical protocols. For drug development professionals, this compound represents a critical lipophilic constituent in medicinal extracts, influencing the bioavailability and solvent properties of complex natural product matrices.

Chemical & Physical Characterization[1][2][3][4][5]

Understanding the physicochemical profile of 2-methyltetradecane is a prerequisite for successful isolation. It is a structural isomer of pentadecane with a methyl group substitution at the C-2 position.

| Property | Specification |

| IUPAC Name | 2-Methyltetradecane |

| Common Name | Iso-pentadecane |

| Molecular Formula | C₁₅H₃₂ |

| Molecular Weight | 212.41 g/mol |

| Boiling Point | ~265.2°C |

| LogP (Predicted) | ~7.8 (Highly Lipophilic) |

| Solubility | Insoluble in water; Soluble in hexane, dichloromethane, chloroform |

| Role | Component of epicuticular wax; Volatile organic compound (VOC) |

Biosynthetic Mechanistics[6][7]

The synthesis of 2-methyltetradecane in plants diverges from the standard fatty acid elongation pathway used for straight-chain alkanes (n-alkanes). While n-alkanes originate from Acetyl-CoA, iso-alkanes are primed by branched-chain amino acids , specifically Valine.

The Valine-Primer Pathway

-

Initiation: Valine is transaminated and decarboxylated to form Isobutyryl-CoA .[1]

-

Elongation: Isobutyryl-CoA acts as the primer for the Fatty Acid Synthase (FAS) complex, where malonyl-CoA units are added iteratively.

-

Decarbonylation: The resulting even-carbon iso-fatty acid (16-methylhexadecanoic acid precursor) undergoes decarbonylation (loss of CO) via the decarbonylase enzyme (CER1/CER3 complex) to yield the odd-carbon iso-alkane.

Pathway Visualization

Figure 1: Biosynthetic pathway of 2-Methyltetradecane showing the Valine-derived initiation mechanism.

Primary Botanical Sources[5][8]

While trace amounts of iso-alkanes are common in plant waxes, specific genera accumulate 2-methyltetradecane at analytically significant levels. The genus Capsicum (Solanaceae) is the most authoritative source.

Quantitative Source Profile

| Plant Species | Common Name | Concentration / Context | Part Used | Reference |

| Capsicum chinense | Habanero Pepper | 9.15 - 10.47 mg/mL (in volatile fraction) | Fruit | [Pino et al., 2018] |

| Launaea lanifera | Spiny Launaea | 3.8% of Total Essential Oil | Aerial Parts | [Belabbes et al., 2015] |

| Delphinium speciosum | Larkspur | 3.3% of Total Essential Oil | Flowering Aerial Parts | [Ebrahimi et al., 2018] |

| Nicotiana tabacum | Tobacco | Significant fraction of C29-C33 wax (Iso-series) | Leaves | [Wu et al., 2019] |

| Rhaponticum acaule | - | 0.8% of Essential Oil | Aerial Parts | [Chemsa et al., 2018] |

Key Insight for Researchers: For isolation purposes, Capsicum chinense (varieties 'Jaguar' or 'Mayapan') is the superior biological matrix due to the unusually high concentration of branched hydrocarbons in its volatile profile, which are thought to be metabolically linked to capsaicinoid biosynthesis.

Extraction & Analytical Workflow

To isolate 2-methyltetradecane with high fidelity, a Simultaneous Distillation-Extraction (SDE) protocol is recommended over simple solvent extraction to separate the volatile alkane fraction from heavier cuticular waxes.

Protocol: Simultaneous Distillation-Extraction (SDE)[9]

Objective: Isolate volatile fraction containing 2-methyltetradecane from Capsicum fruit.

-

Sample Prep:

-

Homogenize 500g of fresh Capsicum chinense fruit with 500mL distilled water.

-

Add internal standard (e.g., nonyl acetate) for quantification.

-

-

Apparatus Setup:

-

Use a Likens-Nickerson apparatus.

-

Solvent Arm: 50 mL Dichloromethane (CH₂Cl₂).

-

Sample Arm: Aqueous fruit homogenate.

-

-

Extraction:

-

Boil both flasks simultaneously for 2 hours . The steam and solvent vapors mix in the central chamber, allowing efficient partition of volatiles into the organic phase.

-

-

Concentration:

-

Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄).

-

Concentrate to 1 mL using a Kuderna-Danish concentrator or gentle nitrogen stream. Avoid rotary evaporation to prevent loss of volatile alkanes.

-

Analytical Validation: GC-MS Parameters

Differentiation between n-pentadecane, anteiso-pentadecane (3-methyltetradecane), and iso-pentadecane (2-methyltetradecane) requires precise chromatographic separation.

-

System: Agilent 7890B GC / 5977A MSD (or equivalent).

-

Column: HP-5MS or DB-5MS (30m x 0.25mm x 0.25µm). Non-polar columns are essential.

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temperature Program:

-

Hold 50°C for 2 min.

-

Ramp 4°C/min to 240°C.

-

Hold 240°C for 10 min.

-

-

Identification Criteria:

-

Retention Index (RI): 2-Methyltetradecane elutes before n-pentadecane.

-

Approximate RI (DB-5): 1460 - 1470.

-

-

Mass Spectrum: Look for characteristic fragment ions:

-

M-15 (Loss of methyl): Prominent peak (unlike n-alkanes).[1]

-

M-43 (Loss of isopropyl): Distinctive for 2-methyl substitution.

-

-

Workflow Visualization

Figure 2: Isolation and identification workflow for volatile iso-alkanes.

Bioactivity & Pharmacological Context[3][10][11]

For drug development professionals, 2-methyltetradecane is rarely a standalone API (Active Pharmaceutical Ingredient) but serves critical auxiliary roles in natural product formulations.

-

Membrane Permeation Enhancer:

-

As a highly lipophilic branched hydrocarbon, 2-methyltetradecane integrates into the lipid bilayer of cell membranes. This can modulate membrane fluidity, potentially enhancing the transdermal or transmembrane delivery of co-administered bioactive compounds (e.g., capsaicinoids in pepper extracts).

-

-

Antimicrobial Synergy:

-

In Launaea lanifera and Capsicum extracts, the volatile fraction containing 2-methyltetradecane contributes to the overall antimicrobial profile. While the pure alkane has low intrinsic potency, it disrupts the bacterial cell wall integrity, making pathogens more susceptible to phenolic or terpenoid components.

-

-

Chemotaxonomic Marker:

-

The presence of 2-methyltetradecane is a specific marker for authentication of Capsicum oleoresins, distinguishing natural extracts from synthetic adulterants which typically contain only n-alkanes derived from petroleum or Fischer-Tropsch synthesis.

-

References

-

Pino, J. A., Sauri-Duch, E., & Marbot, R. (2018). Biological activities of volatile extracts from two varieties of Habanero pepper (Capsicum chinense Jacq.). Taylor & Francis.

-

Belabbes, R., et al. (2015). Chemical composition and antibacterial activity of essential oil of Launaea lanifera Pau grown in Algerian arid steppes. Asian Pacific Journal of Tropical Biomedicine.

-

Ebrahimi, S. N., et al. (2018).[2] Volatile Components of Aerial Parts of Delphinium Speciosum M.B.[3] Growing In Iran. Brieflands.

-

Wu, Y., et al. (2019). Biosynthetic and environmental effects on the stable carbon isotopic compositions of anteiso- and iso-alkanes in tobacco leaves. Phytochemistry.

-

Chemsa, A. E., et al. (2018).[2] Rhaponticum acaule (L) DC essential oil: chemical composition, in vitro antioxidant and enzyme inhibition properties. PubMed Central.

-

Jetter, R., & Kunst, L. (2008). Plant surface lipid biosynthetic pathways and their utility for metabolic engineering of biomass and bioenergy crops. The Plant Journal.

Sources

- 1. Biosynthetic and environmental effects on the stable carbon isotopic compositions of anteiso- (3-methyl) and iso- (2-methyl) alkanes in tobacco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhaponticum acaule (L) DC essential oil: chemical composition, in vitro antioxidant and enzyme inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

2-Methyltetradecane spectroscopic data interpretation

Executive Summary

2-Methyltetradecane (

Accurate identification of 2-methyltetradecane requires a multi-modal approach. Reliance on a single technique (e.g., Mass Spectrometry alone) often leads to misidentification as n-pentadecane or 3-methyltetradecane due to spectral similarity. This guide provides a definitive, self-validating protocol for its characterization using GC-MS (Retention Indices + Fragmentation) and NMR spectroscopy.

Molecular Specifications & Properties

| Property | Data | Notes |

| IUPAC Name | 2-Methyltetradecane | "Iso-pentadecane" (common name) |

| Molecular Formula | Saturated branched alkane | |

| Exact Mass | 212.2504 Da | Monoisotopic |

| Boiling Point | ~261–262 °C | Slightly lower than n-pentadecane (270 °C) |

| Kovats Index (RI) | 1460–1465 | On DB-5 / HP-5MS columns (Non-polar) |

Chromatographic Behavior: The Kovats Index (RI)

In alkane analysis, retention time drifts. The Kovats Retention Index (RI) is the only reliable anchor.

-

The Rule: 2-Methyl alkanes elute before their straight-chain isomers (n-alkanes) but after more highly branched isomers.

-

Target Value: On a standard non-polar column (e.g., DB-5, HP-5MS), 2-methyltetradecane elutes at RI 1460–1465 .

-

Validation:

-

n-Tetradecane (

) = 1400 (Definition) -

n-Pentadecane (

) = 1500 (Definition) -

2-Methyltetradecane falls at ~60-65% of the gap between

and

-

Diagnostic Logic: If your peak elutes at RI 1500, it is n-Pentadecane. If it elutes at RI 1463, it is likely 2-Methyltetradecane.

Mass Spectrometry (EI-MS) Interpretation

Electron Ionization (70 eV) produces a fragmentation pattern dominated by sigma-bond cleavages. 2-Methyltetradecane has a distinct "fingerprint" compared to n-alkanes.

Key Diagnostic Peaks

-

Molecular Ion (

): m/z 212 .[1] Usually weak but visible.[2] -

Base Peak: m/z 43 (

) or m/z 57 . (Common to all alkanes, non-specific). -

The "Iso" Indicator (M-15):

-

Observation: A distinct peak at m/z 197 (

). -

Mechanism: Loss of a methyl group. In n-alkanes, this is negligible. In 2-methyl alkanes, cleavage at the branch point (C2) is statistically favored and energetically accessible, yielding a secondary carbocation.

-

-

The "Branch" Cleavage (M-43):

-

Observation: Loss of the isopropyl group (

) leads to m/z 169 . -

Mechanism: Cleavage of the C2–C3 bond.

-

Fragmentation Pathway Diagram

Caption: EI-MS fragmentation pathways for 2-Methyltetradecane. The M-15 peak (197) distinguishes it from n-alkanes.

NMR Spectroscopy: The Structural Architect

While MS confirms the mass and class, NMR definitively locates the methyl branch at the C2 position.

NMR Chemical Shifts (CDCl )

The symmetry of the isopropyl head group is the key identifier.

| Carbon Position | Assignment | Shift ( | Diagnostic Feature |

| C1, C1' | Terminal Methyls (Iso) | 22.7 | Double intensity , distinct from bulk methyls. |

| C2 | Methine (CH) | 28.0 | Branch point; deshielded. |

| C3 | Methylene ( | 39.1 | Significantly deshielded compared to bulk |

| C14 | Terminal Methyl (Tail) | 14.1 | Standard triplet methyl. |

| Bulk | Chain | 29.4 – 30.0 | Overlapping "hump". |

NMR Chemical Shifts (CDCl )

-

0.86 ppm (d,

- 0.88 ppm (t, 3H): The terminal methyl at the other end of the chain.

- 1.52 ppm (m, 1H): The methine proton at C2.

- 1.25 ppm (br s): Bulk methylene protons.

Experimental Protocol: Identification Workflow

This protocol ensures high-confidence identification, eliminating false positives from isomers like 3-methyltetradecane.

Step 1: Sample Preparation

-

Dissolve 1 mg of sample in 1 mL of Hexane (for GC-MS) or CDCl

(for NMR). -

Internal Standard Spike: Add 50 µL of a

n-alkane mix to the GC vial to calculate the Retention Index (RI) precisely.

Step 2: GC-MS Acquisition

-

Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

-

Temp Program: 50°C (1 min)

10°C/min -

Data Check:

-

Calculate RI using the Van den Dool and Kratz equation.

-

Pass Criteria: RI must be

.

-

Step 3: NMR Verification (If Isolated)

-

Acquire

NMR (16 scans min). -

Pass Criteria: Look for the 6H doublet at 0.86 ppm. If you see a triplet and a doublet (3H each), it is likely 3-methyltetradecane (which has an ethyl group and a methyl branch).

Analytical Decision Tree

Caption: Logic flow for distinguishing 2-methyltetradecane from n-alkanes and other isomers.

References

-

NIST Mass Spectrometry Data Center. Tetradecane, 2-methyl- Mass Spectrum and Retention Index Data.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. 4th Edition. Allured Publishing Corporation.[3] (Standard reference for Terpenoid/Alkane RIs).

- Hanai, T., et al.Prediction of retention indices of alkanes on non-polar columns. Journal of Chromatography A.

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for NMR shift prediction rules).

Sources

Biological Role of 2-Methyltetradecane in Capsicum Species

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2-Methyltetradecane (

For drug development professionals, 2-Methyltetradecane is not merely a passive solvent; it represents a class of permeation enhancers naturally engineered by the plant to facilitate the transport of bioactive phenolics across biological membranes. This guide analyzes its biosynthetic origin, physiological function, and pharmacological potential, providing actionable protocols for its isolation and study.

Part 1: Chemical Profile & Biosynthetic Origin[1]

Unlike linear

1.1 Biosynthetic Pathway: The Valine Connection

In Capsicum species, the biosynthesis of 2-Methyltetradecane is inextricably linked to the Branched-Chain Amino Acid (BCAA) pathway. Capsicum is metabolically unique because it upregulates valine metabolism to produce precursors for capsaicinoids. 2-Methyltetradecane is a byproduct of this high-flux metabolic state.

-

Precursor: L-Valine.

-

Mechanism: Valine is deaminated to

-ketoisovalerate, decarboxylated to isobutyryl-CoA, and then enters the fatty acid elongation cycle. -

Termination: The resulting iso-branched fatty acid (likely iso-palmitic acid) undergoes decarbonylation/decarboxylation to yield the

alkane: 2-Methyltetradecane .

1.2 Biosynthesis Visualization

The following diagram illustrates the divergence of the valine pathway toward both Capsaicinoids (pungency) and Branched Alkanes (cuticular wax).

Caption: Divergence of Valine metabolism in Capsicum. Note how 2-Methyltetradecane shares the Isobutyryl-CoA precursor with the capsaicinoid pathway.

Part 2: Physiological Roles in Capsicum

2.1 The Cuticular Barrier & Water Retention

2-Methyltetradecane is a key component of the intracuticular wax . Unlike the rigid crystalloids formed by very long-chain

-

Function: It acts as a plasticizer, preventing the cuticle from becoming too brittle and cracking under thermal stress.

-

Impact: Maintains fruit turgidity and prevents pathogen entry (e.g., Colletotrichum species) by sealing micro-fissures in the fruit surface.

2.2 The "Solvent Effect" for Defense

Capsicum fruits accumulate antimicrobial phenolics. 2-Methyltetradecane creates a localized lipophilic environment on the fruit surface. This allows non-polar antimicrobial compounds to remain solvated and active against invading fungi, rather than crystallizing and becoming inert.

Part 3: Pharmacological Potential & Mechanisms

For drug development, this compound is of interest as a Bio-Enhancer .

3.1 Mechanism of Action: Membrane Fluidization

The biological activity of 2-Methyltetradecane is driven by its hydrophobicity (

-

Insertion: It partitions into the acyl chain region of the bacterial phospholipid bilayer.

-

Disruption: The methyl branch prevents tight packing of the phospholipid tails (unlike straight-chain alkanes).

-

Permeability: This increases membrane fluidity and permeability, allowing more potent antimicrobials (like thymol or carvacrol found in essential oils) to enter the cell.

Table 1: Comparative Bioactivity Profile

| Feature | 2-Methyltetradecane | n-Tetradecane (Linear) | Relevance to Drug Dev |

| Membrane Integration | High (Disruptive) | High (Stabilizing) | Branched form disrupts barrier function more effectively. |

| Melting Point | Low ( | Remains liquid at physiological temps; excellent carrier. | |

| Metabolic Stability | High | Moderate | Resistant to rapid oxidation; stable in topical formulations. |

| Toxicity | Low | Low | Suitable for dermatological excipients. |

3.2 Synergistic Antimicrobial Model

The diagram below details how 2-Methyltetradecane facilitates the entry of phenolic compounds into a bacterial cell.

Caption: The "Trojan Horse" mechanism where 2-Methyltetradecane compromises membrane integrity, allowing bioactive entry.

Part 4: Analytical Methodology

To study this compound, precise extraction is required to separate it from the overwhelming presence of fatty acids and capsaicinoids.

4.1 Extraction Protocol: Headspace SPME (Solid Phase Microextraction)

Recommended for volatile profiling without solvent contamination.

-

Sample Prep: Homogenize 2g of fresh Capsicum pericarp; place in a 20mL headspace vial.

-

Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber. This triple-phase fiber captures the wide volatility range of branched alkanes.

-

Incubation: Equilibrate at 50°C for 30 minutes with agitation (250 rpm).

-

Extraction: Expose fiber to headspace for 40 minutes at 50°C.

-

Desorption: Inject into GC inlet at 250°C for 3 minutes (splitless mode).

4.2 GC-MS Identification Parameters

Distinguishing 2-Methyltetradecane from other isomers (3-methyl, 4-methyl) requires calculation of Kovats Retention Indices (RI).

-

Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at 1 mL/min.

-

Temperature Program: 50°C (2 min)

5°C/min -

Target RI: ~1465 (on DB-5 column).

-

Key Mass Fragments (m/z):

-

43 (Base peak, isopropyl group).

-

57, 71 (Alkane series).

-

M-15 (Loss of methyl group).

-

Part 5: Future Directions in Drug Development

-

Topical Analgesics: Utilizing 2-Methyltetradecane as a natural excipient in capsaicin creams to improve transdermal delivery and reduce the concentration of capsaicin needed (lowering irritation).

-

Agricultural Biocontrol: Synthesizing branched-alkane enriched wax sprays to protect non-native crops from fungal pathogens by mimicking the Capsicum cuticle barrier.

References

-

Parsons, E. P., et al. (2013). Fruit cuticle lipid composition and water loss in a diverse collection of pepper (Capsicum).[2] Physiologia Plantarum, 149(2), 160-174.

-

Mazida, M. M., et al. (2005). Analysis of volatile aroma compounds of fresh chilli (Capsicum annuum) during stages of maturity using solid phase microextraction (SPME). Journal of Food Composition and Analysis, 18(4), 427-437.

-

Binder, S. (2010). Branched-chain amino acid metabolism in Arabidopsis thaliana. The Arabidopsis Book, 8, e0137.

-

Trombetta, D., et al. (2005). Mechanisms of antibacterial action of three monoterpenes. Antimicrobial Agents and Chemotherapy, 49(6), 2474-2478.

-

PubChem. 2-Methyltetradecane Compound Summary. National Library of Medicine.

Sources

- 1. Comparative Transcriptomics Reveals Distinct Adaptation Mechanisms for Degradation of n-Alkane and Branched Alkane in the Salt-Tolerant Bacterium Dietzia sp. CN-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fruit cuticle lipid composition and water loss in a diverse collection of pepper (Capsicum) - PubMed [pubmed.ncbi.nlm.nih.gov]

Geochemical & Pharmacological Significance of Branched Alkanes: The 2-Methyltetradecane Case Study

The following technical guide details the geochemical, biological, and pharmaceutical significance of branched alkanes, using 2-Methyltetradecane as the primary case study.

Executive Summary

Branched alkanes, particularly monomethyl isomers like 2-Methyltetradecane (iso-C15) , serve as critical molecular bridges between deep-time geochemistry and modern lipid therapeutics. In geochemistry, they function as "molecular fossils," offering evidence of ancient cyanobacterial activity and microbial community shifts dating back to the Precambrian. In modern drug development, their structural inability to pack tightly renders them invaluable for modulating membrane fluidity in Lipid Nanoparticle (LNP) formulations. This guide synthesizes the biosynthetic origins, analytical identification, and cross-disciplinary applications of 2-methyltetradecane.

Part 1: Molecular Architecture & Biosynthetic Origins

Structural Definition

2-Methyltetradecane (

-

Boiling Point: ~261°C

-

Key Feature: The terminal isopropyl group (

) creates steric hindrance that prevents crystalline packing, significantly lowering the melting point compared to n-pentadecane.

Biosynthesis: The "Primer" Hypothesis

Unlike linear alkanes which initiate from Acetyl-CoA, 2-methyl alkanes are synthesized by bacteria (specifically Cyanobacteria and Actinobacteria) using a branched primer derived from amino acid catabolism.

The Pathway:

-

Initiation: Valine is transaminated and decarboxylated to form Isobutyryl-CoA (C4).

-

Elongation: Fatty Acid Synthase (FAS) extends the primer with Malonyl-CoA units to form 14-Methylpentadecanoic acid (Iso-C16 fatty acid).

-

Termination (Cyanobacterial Mode):

Diagram 1: Biosynthetic Pathway of 2-Methyltetradecane

Caption: Biosynthesis of 2-Methyltetradecane via the AAR/ADO pathway typical of Cyanobacteria.

Part 2: Geochemical Significance

The Cyanobacterial Biomarker Controversy

While 2-methylhopanes are the definitive "gold standard" biomarkers for ancient cyanobacteria (dating oxygenic photosynthesis to >2.5 Ga), simple 2-methyl alkanes like 2-methyltetradecane play a supporting role.

-

Significance: Cyanobacteria (e.g., Nostoc, Phormidium) produce mid-chain and methyl-branched alkanes. The presence of 2-methyltetradecane in Precambrian sediments, when found alongside 2-methylhopanes, strengthens the evidence for cyanobacterial mats.

-

Confounding Factors: Heterotrophic bacteria (e.g., Streptomyces) also produce iso-alkanes. Therefore, geochemists rely on the Iso/Anteiso Ratio .

The Iso/Anteiso Ratio Proxy

In sedimentary lipid analysis, the ratio of 2-methyl (iso) to 3-methyl (anteiso) alkanes is used to reconstruct microbial community shifts.

-

High Iso/Anteiso: Often indicates specific inputs from Actinobacteria or specific cyanobacterial blooms.

-

Preservation: Unlike functionalized lipids (acids/alcohols), branched alkanes are chemically inert (non-polar), allowing them to persist in the rock record for billions of years.

Part 3: Analytical Guide (GC-MS)

Experimental Protocol: Extraction & Fractionation

Objective: Isolate the saturated hydrocarbon fraction from a lipid-rich sample (sediment or cell culture).

-

Total Lipid Extraction (TLE):

-

Lyophilize sample.

-

Extract using Bligh & Dyer method (Methanol:Chloroform:Water 2:1:0.8).

-

Why: Chloroform disrupts membranes; Methanol solubilizes polar heads.

-

-

Saponification:

-

Reflux TLE with 6% KOH in Methanol (70°C, 1 hr).

-

Extract neutrals with Hexane.

-

Why: Removes ester-linked fatty acids (which interfere with alkane analysis).

-

-

Column Chromatography (Fractionation):

GC-MS Identification Logic

Distinguishing 2-methyltetradecane from its isomers (3-methyl, 4-methyl, n-pentadecane) requires precise analysis of Kovats Indices and Fragmentation patterns.

Table 1: Analytical Parameters for C15 Isomers

| Compound | Structure | Kovats Index (DB-5) | Key Diagnostic Ion (EI, 70eV) |

| 2-Methyltetradecane | Iso-C15 | 1465 | [M-15]⁺ (m/z 197) & Strong m/z 43 |

| 3-Methyltetradecane | Anteiso-C15 | 1472 | [M-29]⁺ (m/z 183) |

| n-Pentadecane | Linear C15 | 1500 | Strong m/z 57, 71, 85 (Smooth envelope) |

Diagram 2: GC-MS Decision Tree

Caption: Decision tree for distinguishing C15 alkane isomers using MS fragmentation and Retention Indices.

Part 4: Pharmaceutical & Drug Development Applications[10]

Membrane Fluidity Modulation in LNPs

In the development of Lipid Nanoparticles (LNPs) for mRNA delivery (e.g., COVID-19 vaccines), the phase transition temperature (

-

The Problem: Saturated linear lipids often crystallize/pack too tightly, preventing endosomal release.

-

The Solution: Incorporating branched lipids (like those mimicking 2-methyltetradecane tails) introduces disorder. The methyl branch acts as a "kink," preventing Van der Waals stacking.

-

Application: While 2-methyltetradecane itself is a volatile solvent, its structure is analogous to the phytanyl or iso-stearyl tails used in ionizable cationic lipids.

Metabolic Stability (Toxicology)

Drug developers must understand how branched alkanes are metabolized if used as excipients or found as contaminants.

-

Linear Alkanes: Rapidly oxidized at the terminal methyl by CYP450 (

-oxidation). -

Branched Alkanes: The 2-methyl group sterically hinders the terminal oxidation at that end. Metabolism is forced to occur at the

-end (the unbranched side) or via

References

-

Summons, R. E., et al. (1999). 2-Methylhopanoids: Biomarkers for Cyanobacteria and for Oxygenic Photosynthesis. Nature. Link

-

Kaiser, B. K., et al. (2013).[5] Fatty Aldehyde Decarbonylation by a Cyanobacterial Alkane Synthase (ADO). Science. Link

-

NIST Chemistry WebBook. 2-Methyltetradecane Mass Spectrum & Retention Indices. Link

-

Simoes, S., et al. (2025).[3] Unveiling the impact of membrane fluidity in shaping lipid-based drug delivery systems. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

-

PubChem. 2-Methyltetradecane Compound Summary. National Library of Medicine.[1] Link

Sources

- 1. 6-Methyltetradecane | C15H32 | CID 529900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Kovats Retention Index: Pentadecane (C15H32) [pherobase.com]

- 3. 2-Methyltetradecane | C15H32 | CID 15268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insights into cyanobacterial alkane biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-methyltetradecane (C15H32) [pubchemlite.lcsb.uni.lu]

- 7. Tetradecane, 2-methyl- [webbook.nist.gov]

- 8. echemi.com [echemi.com]

physical and chemical properties of 2-Methyltetradecane

Physicochemical Profiling, Synthetic Pathways, and Bio-Organic Applications

) CAS Registry Number: 1560-95-8[1]Executive Summary

2-Methyltetradecane (Isopentadecane) is a branched alkane isomer of pentadecane. Distinguished by a single methyl branch at the C2 position, this molecule exhibits significant deviations in thermodynamic behavior compared to its straight-chain counterpart, n-pentadecane. While n-pentadecane is a solid at room temperature (MP: 9.9°C), the structural asymmetry of 2-methyltetradecane depresses its melting point to -8.3°C, maintaining a liquid state desirable for low-temperature fuel formulations, phase change materials (PCMs), and lubricant basestocks.

Beyond industrial applications, 2-methyltetradecane serves as a critical semiochemical in biological systems, functioning as a volatile biomarker in mammalian exocrine secretions and plant metabolomes. This guide provides a comprehensive technical analysis of its properties, validated synthesis protocols, and analytical characterization standards.

Molecular Architecture & Physicochemical Profile

The introduction of a methyl group at the C2 position creates a "forked" terminus, disrupting the Van der Waals packing efficiency typical of linear alkanes. This steric hindrance is the primary driver for the molecule's altered phase transition temperatures.

Table 1: Physicochemical Constants

| Property | Value | Unit | Condition/Standard |

| Molecular Formula | - | - | |

| Molecular Weight | 212.42 | g/mol | - |

| Boiling Point | 265.2 | °C | 760 mmHg |

| Melting Point | -8.3 | °C | Atmospheric Pressure |

| Density | 0.7623 | g/cm³ | 20°C |

| Refractive Index ( | 1.4284 | - | 20°C |

| Flash Point | 87.7 | °C | Closed Cup |

| LogP (Octanol/Water) | ~8.1 | - | Predicted (High Lipophilicity) |

| Cetane Number | ~40–60 | - | Estimated (Lower than n-C15 due to branching) |

| Kovats Index | 1465 | - | Non-polar column (DB-5/SE-30) |

Technical Insight: The depression of the melting point by over 18°C relative to n-pentadecane makes 2-methyltetradecane a superior candidate for diesel fuel blends requiring improved Cold Filter Plugging Point (CFPP) performance without sacrificing significant energy density.

Synthetic Pathways & Production Protocols

While 2-methyltetradecane can be isolated from petroleum distillates via fractional distillation (often co-eluting with other C15 isomers), high-purity research-grade material requires targeted synthesis.

Protocol A: Copper-Catalyzed Grignard Coupling (Lab Scale)

This method ensures high regioselectivity by coupling a C3 branched fragment with a C12 linear chain.

Reaction Logic:

Reagents:

-

Isopropylmagnesium bromide (2.0 M in THF)

-

1-Bromododecane (98% purity)

-

Lithium tetrachlorocuprate (

) catalyst (0.1 M in THF) -

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain a positive nitrogen pressure throughout.

-

Catalyst Preparation: Add 10 mmol of 1-Bromododecane and 20 mL of anhydrous THF to the flask. Cool to -10°C using an ice/salt bath.

-

Catalyst Addition: Syringe in 1.5 mol% of

solution. The solution should turn a characteristic orange/brown color. -

Grignard Addition: Slowly add 12 mmol of Isopropylmagnesium bromide dropwise over 30 minutes. The slow addition prevents homocoupling of the Grignard reagent.

-

Reaction Phase: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of alkyl halide via TLC (Hexane eluent).

-

Quench & Workup: Quench with saturated

solution. Extract the aqueous layer 3x with diethyl ether. -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Purify the crude oil via vacuum distillation (bp ~110°C at 2 mmHg) to obtain clear, colorless 2-methyltetradecane.

Visualization: Synthetic Logic Flow

Figure 1: Copper-catalyzed Grignard coupling pathway for the regioselective synthesis of 2-methyltetradecane.

Chemical Reactivity & Stability

4.1 Radical Halogenation Selectivity

Unlike straight-chain alkanes, 2-methyltetradecane possesses a single tertiary carbon at position C2. In radical halogenation reactions (e.g., bromination), this position is kinetically favored due to the lower bond dissociation energy (BDE) of the tertiary C-H bond (~96 kcal/mol) compared to secondary (~98 kcal/mol) and primary (~101 kcal/mol) bonds.

-

Implication: In oxidative degradation studies, the C2 position is the primary site of attack, leading to the formation of tertiary alcohols or ketones upon aging in air.

4.2 Combustion Characteristics

As a fuel component, 2-methyltetradecane exhibits a lower Cetane Number (CN) than n-pentadecane (CN ~95). The branching disrupts the auto-ignition process, slightly increasing ignition delay. However, it remains a high-quality diesel component (estimated CN > 50) compatible with modern compression-ignition engines.

Analytical Characterization

5.1 Mass Spectrometry (GC-MS)

Identification relies on specific fragmentation patterns governed by the stability of the resulting carbocations.

-

Molecular Ion (

): m/z 212 (often weak). -

Base Peak: m/z 43 (

) or m/z 57 ( -

Diagnostic Cleavage:

- -Cleavage at Branch: Rupture of the C2-C3 bond is energetically favorable.

-

Fragment A: Isopropyl cation (m/z 43) + Dodecyl radical.

-

Fragment B: Dodecyl cation (m/z 169) + Isopropyl radical (Less common, but m/z 169 [M-43] is a diagnostic peak for 2-methyl alkanes).

Visualization: Fragmentation Pathway

Figure 2: Primary mass spectrometric fragmentation pathways. The stability of the secondary isopropyl cation often makes m/z 43 the base peak.

Biological & Ecological Relevance[1][6][9][10]

6.1 Semiochemical Signaling

2-Methyltetradecane has been identified as a volatile organic compound (VOC) in the exocrine secretions of various mammals, including the Bandicoot rat (Bandicota indica), where it functions within the preputial gland secretions as a semiochemical for intraspecific communication.

6.2 Botanical Volatiles

In the plant kingdom, it appears in the volatile profiles of Capsicum species and Evodia fruits. Its presence suggests a role in plant defense or pollinator attraction, acting as a hydrophobic carrier for other signaling lipids.

Visualization: Biological Interaction Network

Figure 3: Ecological distribution and functional roles of 2-methyltetradecane in mammalian and botanical systems.

References

-

NIST Chemistry WebBook. 2-Methyltetradecane - Thermophysical Properties. National Institute of Standards and Technology. Link

-

PubChem Compound Summary. 2-Methyltetradecane (CID 15268). National Center for Biotechnology Information. Link

-

The Good Scents Company. 2-Methyltetradecane General Information and Organoleptics.Link

-

Cheméo. Chemical Properties of Tetradecane, 2-methyl-.Link

-

DieselNet. Diesel Fuel Properties and Cetane Number Data.Link

-

Scientific Reports (Nature). Identification of GABAβ Receptor Protein and Farnesol in the Preputial Gland of Bandicoot Rat. (Context on 2-methyltetradecane as a glandular volatile). Link

Sources

Technical Monograph: 2-Methyltetradecane (CAS 1560-95-8)

Executive Summary

2-Methyltetradecane (CAS 1560-95-8) is a branched C15 alkane isomer of pentadecane. Unlike its linear counterpart (

This guide provides a comprehensive technical analysis of 2-methyltetradecane, detailing its physicochemical properties, specific synthesis protocols, and identification logic.

Part 1: Physicochemical Profile[1][2]

The introduction of a methyl branch reduces intermolecular Van der Waals forces compared to linear alkanes, resulting in a lower boiling point and melting point than

Table 1: Key Physicochemical Properties

| Property | Value | Notes |

| CAS Number | 1560-95-8 | |

| IUPAC Name | 2-Methyltetradecane | |

| Molecular Formula | ||

| Molecular Weight | 212.41 g/mol | |

| Boiling Point | 261–262 °C | @ 760 mmHg |

| Melting Point | -8.3 °C | Significantly lower than |

| Density | 0.771 g/mL | @ 20 °C (Predicted) |

| Refractive Index ( | 1.428 | |

| Flash Point | ~108 °C | Closed Cup |

| Solubility | Immiscible in water; Soluble in hexane, chloroform, ethyl acetate. |

Part 2: Molecular Identification & Spectroscopic Signature

Accurate identification of 2-methyltetradecane requires distinguishing it from other C15 isomers (e.g., 3-methyltetradecane or

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern of 2-methylalkanes is distinct. Unlike linear alkanes which show a smooth decay of

-

Base Peak (

43): The isopropyl group -

Diagnostic Fragment (

): Cleavage at the C2-C3 bond results in the loss of the isopropyl group, yielding a significant peak at -

Molecular Ion (

): Visible at

Logical Pathway of Fragmentation[4]

Figure 1: The preferential cleavage at the branched C2 position generates the diagnostic m/z 43 and m/z 169 ions.

Part 3: Synthesis Protocol (Kochi Coupling)

While Wurtz coupling is historically cited, it leads to a statistical mixture of products that is difficult to purify. The Kochi-Grignard Coupling (using

Reaction Scheme

Detailed Methodology

Safety Note: Grignard reagents are moisture-sensitive. All glassware must be flame-dried and the reaction performed under an inert atmosphere (

-

Catalyst Preparation (

):-

Dissolve anhydrous

(0.85 g, 20 mmol) and anhydrous

-

-

Reagent Setup:

-

Substrate: 1-Bromododecane (24.9 g, 100 mmol).

-

Reagent: Isopropylmagnesium bromide (120 mmol, 2.0 M solution in THF).

-

Solvent: Anhydrous THF (150 mL).

-

-

Coupling Procedure:

-

Charge a 500 mL 3-neck flask with 1-Bromododecane and 150 mL THF.

-

Add 2.0 mL of the

catalyst solution (0.2 mol%). -

Cool the mixture to -10 °C using an ice/salt bath.

-

Add the Isopropylmagnesium bromide solution dropwise over 60 minutes. Crucial: Maintain temperature below 0 °C to prevent halogen-metal exchange side reactions.

-

The solution will transiently turn colorless/yellow and return to orange as the catalytic cycle turns over.

-

-

Workup & Purification:

Figure 2: Step-by-step workflow for the copper-catalyzed cross-coupling synthesis.

Part 4: Biological Significance & Applications[2][7][8]

Insect Chemical Ecology (Pheromones)

Methyl-branched alkanes like 2-methyltetradecane are vital components of the cuticular hydrocarbons (CHCs) layer in insects.[5]

-

Function: They serve a dual purpose: preventing desiccation (water loss) and acting as contact pheromones for species recognition and mate selection.

-

Mechanism: The methyl branch disrupts lipid packing, keeping the waxy layer fluid at ambient temperatures, which is essential for the chemical signaling to be "readable" by the antennae of other insects .

Gas Chromatography Retention Index (Kovats)

2-Methyltetradecane is a standard reference material for calculating Kovats Retention Indices (

-

Utility: Because it elutes predictably between

-tetradecane and -

Retention Behavior: On non-polar columns (e.g., DB-5), 2-methyl isomers typically elute before their straight-chain isomers due to their more compact globular shape and lower boiling points.

Phase Change Materials (PCMs)

While linear alkanes are common PCMs, 2-methyltetradecane is investigated for low-temperature thermal energy storage. Its melting point (-8.3 °C) makes it suitable for "cold chain" applications (e.g., transporting vaccines or biological samples) where maintaining sub-zero temperatures is critical.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15268, 2-Methyltetradecane. Retrieved from [Link]

- Blomquist, G. J., & Bagnères, A. G. (2010).Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press. (Contextual grounding for CHC function).

-

NIST Mass Spectrometry Data Center. Tetradecane, 2-methyl-.[2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Kochi, J. K. (1974).Organometallic Mechanisms and Catalysis. Academic Press. (Source for Li2CuCl4 coupling mechanism).

Sources

Thermodynamic Architecture of Branched Chain Alkanes: A Structural-Energetic Analysis

Executive Summary

This technical guide dissects the thermodynamic anomalies of branched chain alkanes, moving beyond elementary definitions to explore the causal relationships between molecular topology and energetic stability. For professionals in drug development and materials science, understanding these properties is not merely academic—it is predictive. The "protobranching" effect, where branching increases thermodynamic stability despite steric crowding, challenges intuitive chemical logic and directly influences metabolic stability and lipophilicity in pharmaceutical design.

Part 1: Structural-Thermodynamic Relationships[1]

The Branching Paradox: Stability vs. Volatility

A fundamental dichotomy exists in branched alkanes: they are thermodynamically more stable than their linear isomers (lower enthalpy of formation) yet kinetically more volatile (lower boiling points).

The Stability Mechanism (Protobranching)

Contrary to the intuition that steric hindrance destabilizes molecules, branched alkanes exhibit "protobranching" stabilization. This phenomenon arises from attractive 1,3-alkyl-alkyl interactions and favorable electrostatic distributions that outweigh local steric repulsion.[1]

-

Linear Alkanes (n-alkanes): Higher potential energy due to fewer stabilizing 1,3-interactions.[1]

-

Branched Alkanes: Lower potential energy (more negative

).[1][2] For example, converting

The Volatility Mechanism (Surface Area)

While more stable internally, branched alkanes interact more weakly with their environment.

-

London Dispersion Forces: Magnitude depends on surface area contact.[3] Branching creates "spherical" topologies (globularity), reducing the contact surface area per molecule compared to the "cylindrical"

-alkanes.[1] -

Result: Less energy is required to overcome intermolecular forces, leading to lower boiling points and enthalpies of vaporization (

).

Visualization of Thermodynamic Causality

The following diagram illustrates the divergent effects of branching on macroscopic properties.

Figure 1: Causal flow showing how structural branching simultaneously increases thermodynamic stability (green path) while decreasing intermolecular cohesion (red path).[1]

Part 2: Quantitative Thermodynamic Data

The following table contrasts

Table 1: Thermodynamic Comparison of C8 Isomers

| Property | 2,2,4-Trimethylpentane (Branched) | Thermodynamic Driver | |

| Boiling Point ( | 125.6 °C | 99.3 °C | Reduced Surface Area / Dispersion Forces |

| Melting Point ( | -56.8 °C | -107.4 °C * | Note: Highly symmetric isomers like 2,2,3,3-tetramethylbutane melt much higher (+100°C) due to packing.[1] |

| Enthalpy of Formation ( | -249.9 kJ/mol | -259.3 kJ/mol | Protobranching Stabilization |

| Entropy ( | 466.7 J/mol[1]·K | 423.1 J/mol[1]·K | Reduced conformational degrees of freedom |

| Density ( | 0.703 g/mL | 0.692 g/mL | Inefficient packing in liquid phase |

Data Source: NIST Chemistry WebBook [1]

Part 3: Pharmaceutical Applications (The "So What?")

For drug development professionals, the thermodynamics of alkyl chains are proxies for hydrophobic interactions and metabolic fate .

Lipophilicity and Solvation ( )

Thermodynamically, the transfer of a hydrophobic drug from water to a lipid bilayer is entropy-driven (the Hydrophobic Effect).

-

Branching Effect: Branched alkyl chains often lower the

(partition coefficient) slightly compared to linear chains of equal carbon count because the reduced surface area requires a smaller cavity in the solvent, altering the cavitation energy penalty. -

Design Tip: Introducing branching is a precision tool to fine-tune solubility without altering the pharmacophore significantly.[1]

Metabolic Stability (Steric Shielding)

While branched alkanes are thermodynamically stable, their biological persistence is due to kinetic barriers.[1]

-

Cytochrome P450 Blocking: P450 enzymes typically oxidize terminal ($ \omega

\omega-1 $) carbons.[1] Branching at these positions (e.g., -

Thermodynamic Trade-off: The C-H bond dissociation energy (BDE) is weaker for tertiary carbons (

) than primary carbons (

Part 4: Experimental Methodologies

Differential Scanning Calorimetry (DSC) Protocol

To accurately determine melting points and heat capacities (

Protocol: "Heat-Cool-Heat" Cycle

-

Calibration: Calibrate heat flow and temperature using Indium (

C) and Cyclohexane (solid-solid transition at -87.1°C for low-T accuracy). -

Sample Prep: Hermetically seal 2–5 mg of analyte in aluminum pans to prevent volatilization.

-

Cycle 1 (Erasing Thermal History): Heat to 30°C above estimated

. Hold for 5 min. -

Cooling: Ramp down at 5°C/min to -150°C. Critical: Watch for supercooling (exothermic crystallization peak).

-

Cycle 2 (Measurement): Heat at 2°C/min. The slower ramp rate ensures thermodynamic equilibrium for accurate

and

DSC Workflow Diagram

Figure 2: Decision-tree workflow for accurate DSC analysis of volatile branched alkanes.

Part 5: Computational Prediction (Benson Group Additivity)[1]

When experimental data is unavailable, the Benson Group Additivity method is the industry standard for estimating

Methodology: The molecule is deconstructed into groups defined by a central atom and its ligands.

Example: Isobutane (2-methylpropane) [1]

-

Structure: Three primary carbons (

) attached to one tertiary carbon ( -

Groups:

-

Note: Branched alkanes often require "Gauche corrections" if 1,4-interactions exist, though isobutane is too small for this specific penalty.[1]

References

-

NIST Chemistry WebBook, SRD 69. Thermochemical Data of Organic Compounds. National Institute of Standards and Technology. Available at: [Link][1]

-

Cohen, N., & Benson, S. W. (1993). Estimation of heats of formation of organic compounds by additivity methods. Chemical Reviews. Available at: [Link][1]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context: Metabolic stability of branched alkyls). Available at: [Link][1]

-

TA Instruments. Thermal Analysis Application Brief: Purity Determination by DSC. Available at: [Link][1]

Sources

2-Methyltetradecane: Molecular Architecture, Isomerism, and Synthetic Applications

Executive Summary

2-Methyltetradecane (

This guide provides a rigorous examination of 2-methyltetradecane, moving beyond basic definitions to explore its role in insect chemical ecology (cuticular hydrocarbons), its distinct mass spectral fragmentation patterns, and high-fidelity protocols for its synthesis and identification.

Molecular Architecture & Physicochemical Properties[1][2][3]

Structural Analysis

Unlike its chiral counterparts (e.g., 3-methyltetradecane), 2-methyltetradecane is achiral .[1] The C2 position acts as a prochiral center but is bonded to two identical methyl groups, rendering the molecule superimposable on its mirror image. This lack of optical activity simplifies synthesis but places a higher burden on chromatographic resolution to distinguish it from other constitutional isomers.[1]

Key Structural Parameters:

-

Formula:

-

Skeletal Backbone: Tetradecane (

) with a methyl substitution at C2.[1] -

Topological Index: The "iso" structure (terminal isopropyl group) significantly lowers the boiling point relative to

-pentadecane due to reduced surface area for Van der Waals interactions.

Physicochemical Data Table

Data aggregated from experimental and calculated consensus values.

| Property | Value | Context/Notes |

| Boiling Point | 261.6°C – 265.2°C | @ 760 mmHg.[1] Lower than |

| Melting Point | -8.3°C | Significantly lower than |

| Refractive Index ( | 1.4284 | Standard reference for purity assessment.[1] |

| Density | 0.7623 g/mL | @ 20°C. |

| Kovats Index (KI) | ~1465 | On non-polar columns (e.g., DB-5, HP-5).[1] |

| LogP | ~8.19 | Highly lipophilic; negligible water solubility.[1] |

Isomerism & Mass Spectrometry Logic

Distinguishing 2-methyltetradecane from its isomers (3-methyl, 4-methyl, etc.) requires a deep understanding of electron-ionization (EI) fragmentation physics.[1]

The "Iso" Signature (M-43)

In 2-methyl alkanes, the bond between C2 and C3 is the weakest link due to the stability of the resulting secondary carbocation (if charge remains on the fragment) or the statistical probability of cleavage.

-

Dominant Fragmentation: Loss of the isopropyl group (

). -

Diagnostic Peak: A strong signal at [M-43] (

169).[1] -

Differentiation:

Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation logic used to confirm the 2-methyl structure versus the straight-chain alkane.

Caption: Fragmentation logic for 2-Methyltetradecane. The preferential C2-C3 bond cleavage yields the diagnostic m/z 169 ion.

Biological Relevance: The Cuticular Hydrocarbon (CHC) Profile[6][7][8]

In the field of chemical ecology, 2-methyltetradecane is not merely a solvent but a bioactive signal.

-

Desiccation Resistance: Insects utilize a blend of

-alkanes and methyl-branched alkanes to waterproof their cuticle.[1][5] The methyl branch disrupts lipid packing, maintaining the waxy layer in a semi-fluid state across variable temperatures, preventing the cuticle from becoming brittle and cracking. -

Semiochemical Signaling:

-

Tsetse Flies (Glossina spp.): 2-methyl alkanes are key components of the contact sex pheromones.[1]

-

Nestmate Recognition: In social insects (ants, bees), the specific ratio of 2-methyltetradecane to other isomers acts as a colony-specific barcode.

-

Synthetic Protocol: Copper-Catalyzed Cross-Coupling[1]

Objective: Synthesize high-purity 2-methyltetradecane.

Challenge: Standard Grignard reactions (

Reagents

-

Fragment A: Isopropylmagnesium bromide (2.0 M in THF).[1]

-

Fragment B: 1-Bromododecane (1.0 eq).[1]

-

Catalyst:

(0.1 M in THF).[1] Prepared by mixing anhydrous LiCl and CuCl2. -

Solvent: Anhydrous THF (Tetrahydrofuran).[1]

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush continuously with Argon (Ar).[1]

-

Substrate Preparation: Charge the flask with 1-Bromododecane (10 mmol) and anhydrous THF (20 mL).

-

Catalyst Addition: Cool the solution to 0°C. Add

solution (0.3 mmol, 3 mol%). The solution should turn a characteristic orange/red color. -

Grignard Addition: Add Isopropylmagnesium bromide (12 mmol, 1.2 eq) dropwise over 30 minutes.

-

Note: Maintain temperature <10°C to prevent elimination side-reactions.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via GC-FID.[1]

-

Quenching: Cool to 0°C. Slowly add saturated

(aq) to quench unreacted Grignard. -

Extraction: Extract with Hexane (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Distill under reduced pressure (Kugelrohr) or pass through a silica plug (eluent: 100% Hexane) to remove polar byproducts.[1]

Synthetic Workflow Diagram

Caption: Kochi-Fürstner cross-coupling workflow for the synthesis of 2-methyltetradecane.

Analytical Validation (GC-MS)[1][9]

To validate the synthesized product, one must confirm the Kovats Retention Index (KI) . Mass spectra alone are often insufficient for distinguishing isomers.[1][6]

Protocol

-

Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.[1][7]

-

Carrier: Helium @ 1.0 mL/min.

-

Temp Program: 50°C (1 min)

300°C @ 10°C/min. -

Standard: Co-inject

,

Calculation

Calculate KI using the Van den Dool and Kratz equation:

-

Where

is the carbon number of the alkane eluting before the target, and -

Target KI: ~1465.

-

Validation: If the peak appears at KI 1500, it is

-pentadecane (linear isomer).[1] If it appears at ~1465 with a dominant

References

-

NIST Mass Spectrometry Data Center. (2023).[1] 2-Methyltetradecane: Mass Spectrum and Retention Indices. National Institute of Standards and Technology.[1][8]

-

Blomquist, G. J., & Bagnères, A. G. (2010).[1][9][10] Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press.[1][10] (Authoritative text on CHC function).

-

Kovats, E. (1958).[1] Gas-chromatographische Charakterisierung organischer Verbindungen. Helvetica Chimica Acta, 41(7), 1915-1932.[1] (Foundational paper on Retention Indices).

-

Fürstner, A., & Martin, R. (1995).[1] Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Alkyl Halides. Chemistry – A European Journal.[1] (Methodology basis for the synthetic protocol described).

-

PubChem Database. (2023).[1] Compound Summary: 2-Methyltetradecane.[1][3] National Center for Biotechnology Information.[1]

Sources

- 1. 2-Methyltetradecane | C15H32 | CID 15268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyltetradecane (1560-95-8) for sale [vulcanchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Tetradecane, 2-methyl- (CAS 1560-95-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. amt.copernicus.org [amt.copernicus.org]

- 8. researchgate.net [researchgate.net]

- 9. rsisinternational.org [rsisinternational.org]

- 10. biorxiv.org [biorxiv.org]

solubility of 2-Methyltetradecane in organic solvents

Technical Guide: Solubility Profiling of 2-Methyltetradecane ( )

Executive Summary & Physicochemical Profile[1][2]

2-Methyltetradecane (CAS: 1560-95-8) is a branched alkane isomer of pentadecane. In drug development and metabolic research, it serves as a critical hydrophobic internal standard for Gas Chromatography (GC) and a model compound for studying lipophilic interactions in lipid membranes.

Unlike its linear counterpart (

Table 1: Physicochemical Properties of 2-Methyltetradecane[3]

| Property | Value | Context for Solubility |

| Molecular Formula | High carbon content drives hydrophobicity. | |

| Molecular Weight | 212.41 g/mol | Medium-chain alkane behavior. |

| Physical State | Liquid | Facilitates rapid solvation kinetics vs. solids. |

| Melting Point | -8.3 °C | Remains liquid at low-temp storage. |

| Boiling Point | ~261–265 °C | Low volatility; stable in open-vessel prep. |

| Density | 0.762 g/mL | Floats on aqueous/polar phases (Phase Separation). |

| LogP (Predicted) | ~8.1 – 8.2 | Extreme lipophilicity; practically insoluble in water. |

Theoretical Solubility Framework

To predict and manipulate the solubility of 2-Methyltetradecane, we employ Hansen Solubility Parameters (HSP) . This system decomposes the cohesive energy density into three components: Dispersion (

Hansen Solubility Analysis

For saturated alkanes like 2-Methyltetradecane, the solubility is driven almost exclusively by Dispersion Forces (Van der Waals interactions).

-

(Dispersion): ~16.0 MPa

-

(Polar): ~0.0 MPa

-

(H-Bonding): ~0.0 MPa

Solubility Rule: The "Interaction Radius" (

Predicted Miscibility Chart

Based on the HSP distance metric, we can categorize solvents into three tiers.

| Solvent Class | Representative Solvent | Interaction Prediction | Miscibility Status |

| Non-Polar Hydrocarbons | Hexane, Heptane, Cyclohexane | Fully Miscible | |

| Chlorinated Solvents | Chloroform, Dichloromethane | Slight polarity mismatch, but high dispersion capability. | High Solubility |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Significant | Immiscible / Phase Separation |

| Polar Protic | Water, Methanol | Extreme | Insoluble (< 0.1 mg/L) |

Experimental Protocol: Determination of Saturation Solubility

Objective: To empirically determine the solubility limit of 2-Methyltetradecane in a target solvent using a self-validating "Shake-Flask" method coupled with GC-FID quantification.

Causality: We use GC-FID (Flame Ionization Detection) because 2-Methyltetradecane lacks a UV-active chromophore, making HPLC-UV unsuitable without derivatization.

Workflow Diagram (DOT)

Figure 1: Step-by-step workflow for determining the solubility of non-UV active alkanes.

Step-by-Step Methodology

-

Preparation:

-

Add 2-Methyltetradecane in excess (visible droplets/layer) to 5 mL of the target solvent in a sealed glass vial.

-

Note: Avoid plastic consumables (polystyrene) as alkanes can leach plasticizers, interfering with GC analysis.

-

-

Equilibration:

-

Agitate on an orbital shaker at 25°C for 24 hours.

-

Self-Validation Check: Ensure a distinct organic layer persists. If the layer disappears, the solute is fully soluble; add more solute.

-

-

Phase Separation:

-

Centrifuge at 3000 x g for 10 minutes to separate the saturated solvent phase from the excess oil.

-

Carefully aspirate the saturated solvent layer using a glass syringe.

-

-

Quantification (GC-FID):

-

Column: Non-polar capillary column (e.g., DB-5ms or HP-5).

-

Carrier Gas: Helium (1 mL/min).

-

Temperature Program: 100°C (hold 1 min)

10°C/min -

Internal Standard: Use

-Hexadecane (C16) as an internal standard to correct for injection variability.

-

Applications in R&D

Lipophilicity Model

In drug discovery, 2-Methyltetradecane acts as a "zero-polarity" reference point. When assessing the Partition Coefficient (LogP) of a new drug candidate, the drug's partitioning between water and 2-Methyltetradecane (instead of octanol) mimics the drug's interaction with the purely hydrophobic core of a lipid bilayer, stripping away the hydrogen-bonding influence of the phospholipid headgroups.

Internal Standard for Lipidomics